Cas no 1854932-31-2 (Ethyl 2-amino-3-chloro-4-fluorobenzoate)

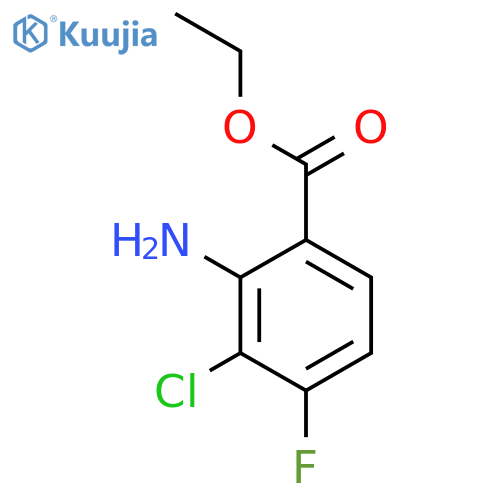

1854932-31-2 structure

商品名:Ethyl 2-amino-3-chloro-4-fluorobenzoate

CAS番号:1854932-31-2

MF:C9H9ClFNO2

メガワット:217.624665021896

CID:4742281

Ethyl 2-amino-3-chloro-4-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-3-chloro-4-fluorobenzoate

-

- インチ: 1S/C9H9ClFNO2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2,12H2,1H3

- InChIKey: ZKIKSOIXUJRONE-UHFFFAOYSA-N

- ほほえんだ: CCOC(C1C(N)=C(Cl)C(F)=CC=1)=O

Ethyl 2-amino-3-chloro-4-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5492787-0.5g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 0.5g |

$823.0 | 2025-03-15 | |

| Enamine | EN300-5492787-5.0g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 5.0g |

$2485.0 | 2025-03-15 | |

| Enamine | EN300-5492787-0.1g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 0.1g |

$755.0 | 2025-03-15 | |

| Enamine | EN300-5492787-2.5g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 2.5g |

$1680.0 | 2025-03-15 | |

| Enamine | EN300-5492787-0.25g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 0.25g |

$789.0 | 2025-03-15 | |

| Enamine | EN300-5492787-0.05g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 0.05g |

$719.0 | 2025-03-15 | |

| Enamine | EN300-5492787-1.0g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 1.0g |

$857.0 | 2025-03-15 | |

| Enamine | EN300-5492787-10.0g |

ethyl 2-amino-3-chloro-4-fluorobenzoate |

1854932-31-2 | 95.0% | 10.0g |

$3683.0 | 2025-03-15 |

Ethyl 2-amino-3-chloro-4-fluorobenzoate 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1854932-31-2 (Ethyl 2-amino-3-chloro-4-fluorobenzoate) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量